molecular formula C17H14N2O4 B5877867 N-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE

N-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE

Cat. No.: B5877867
M. Wt: 310.30 g/mol
InChI Key: GMRMEYWZVVHAOG-UHFFFAOYSA-N
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Description

N-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE typically involves the reaction of furan-2-carboxylic acid with 4-aminobenzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent such as dichloromethane under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-methanol derivatives.

Scientific Research Applications

N-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its specific structure, which combines the furan ring with a benzylamine moiety. This combination can lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(furan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16(18-11-14-3-1-9-22-14)12-5-7-13(8-6-12)19-17(21)15-4-2-10-23-15/h1-10H,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRMEYWZVVHAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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